
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde: is a complex organic compound characterized by its unique structural features It contains a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and tert-butyl bromide.
Formation of Intermediate: The first step involves the alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base like potassium carbonate to form 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde.
Introduction of Triphenylsilyl Group: The intermediate is then reacted with triphenylsilyl chloride in the presence of a base such as triethylamine to introduce the triphenylsilyl group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
While specific biological applications may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit biological activity.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde exerts its effects would depend on its specific application. For instance, in a chemical reaction, the aldehyde group might act as an electrophile, while the hydroxyl group could participate in hydrogen bonding or nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-tert-butylbenzaldehyde: Lacks the triphenylsilyl group, making it less bulky and potentially less reactive in certain contexts.
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but without the triphenylsilyl group, which could affect its solubility and reactivity.
Uniqueness
The presence of the triphenylsilyl group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde makes it unique compared to other similar compounds. This bulky group can influence the compound’s steric properties, solubility, and reactivity, potentially making it more suitable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C29H28O2Si |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
5-tert-butyl-2-hydroxy-3-triphenylsilylbenzaldehyde |
InChI |
InChI=1S/C29H28O2Si/c1-29(2,3)23-19-22(21-30)28(31)27(20-23)32(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,31H,1-3H3 |
Clave InChI |
JMVATMFWYJQOLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
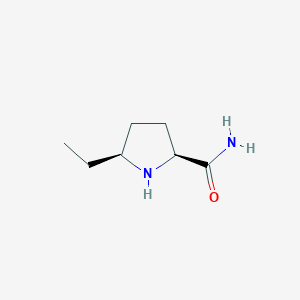
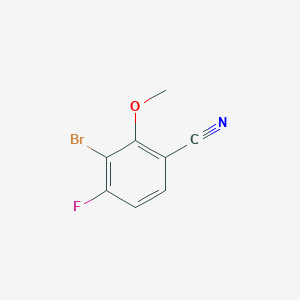
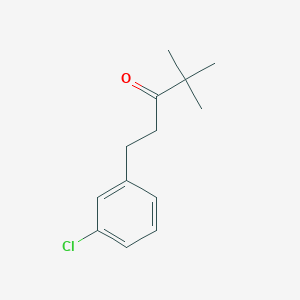
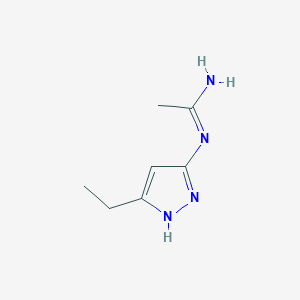


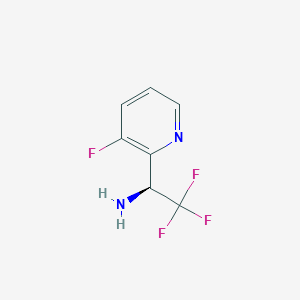
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
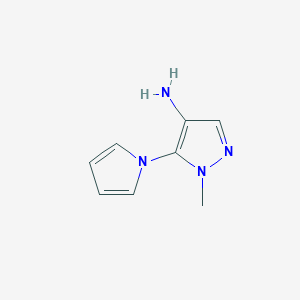
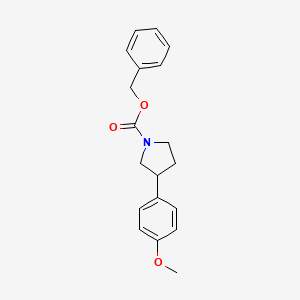
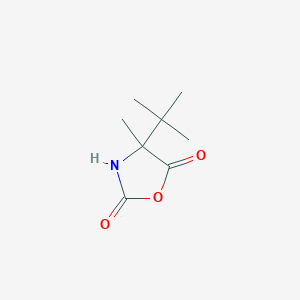
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
